SE 175 SE 175 SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The nitroxyacylated thiosalicylates, such as SE 175, were developed in an effort to facilitate this reductive process and accelerate the release of NO. SE 175 is stable in buffer or saline solution. In the intact rat, it stimulates endothelial soluble guanylate cyclase and induces aortic vasorelaxation with an EC50 of 20 µM, which is intermediate in potency between nitroglycerine and isosorbide dinitrate.

Brand Name: Vulcanchem
CAS No.: 258278-64-7
VCID: VC0005435
InChI: InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
SMILES: COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Molecular Formula: C16H13NO6S
Molecular Weight: 347.3 g/mol

SE 175

CAS No.: 258278-64-7

Cat. No.: VC0005435

Molecular Formula: C16H13NO6S

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

SE 175 - 258278-64-7

Specification

CAS No. 258278-64-7
Molecular Formula C16H13NO6S
Molecular Weight 347.3 g/mol
IUPAC Name methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
Standard InChI InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3
Standard InChI Key JDIVRBDMTYQVOK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-]
Appearance Assay:≥97%A crystalline solid

Introduction

Chemical Identification and Physicochemical Properties

SE 175, systematically named 2-[[4-[(Nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, has the molecular formula C₁₆H₁₃NO₆S and a molecular weight of 347.34 g/mol. Its structure integrates a thiosalicylate backbone modified with a nitrooxymethylbenzoyl group, enabling NO release upon reductive activation .

Table 1: Physicochemical Properties of SE 175

PropertyValue
Boiling Point493.8±45.0 °C (Predicted)
Density1.40±0.1 g/cm³ (Predicted)
Solubility in DMF50.0 mg/mL (143.53 mM)
Solubility in DMSO35.0 mg/mL (100.47 mM)
Solubility in Ethanol11.0 mg/mL (31.58 mM)
Storage Conditions−20°C (stable crystalline solid)

SE 175 exhibits high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it suitable for in vitro studies. Its stability in saline and buffer solutions ensures reliable pharmacokinetic profiling .

Synthesis and Development

SE 175 was engineered to optimize the reductive release of nitric oxide, addressing limitations of earlier NO donors like nitroglycerin (NTG) and isosorbide dinitrate (ISDN). The nitrooxymethyl group undergoes enzymatic reduction in vivo, yielding NO and the corresponding thiosalicylate metabolite. This design enhances bioavailability and reduces tolerance development, a common issue with chronic NTG use .

Pharmacological Mechanisms and In Vivo Effects

Nitric Oxide Release and Vasodilation

SE 175 stimulates soluble guanylate cyclase (sGC) in endothelial cells, increasing cyclic guanosine monophosphate (cGMP) levels. This cascade induces smooth muscle relaxation, leading to vasodilation. In aortic ring assays, SE 175 demonstrates an EC₅₀ of 20 μM, intermediate between NTG (EC₅₀ ≈ 10 μM) and ISDN (EC₅₀ ≈ 30 μM) .

Table 2: Vasorelaxant Potency of SE 175 vs. Reference Compounds

CompoundEC₅₀ (μM)Onset (Minutes)Duration (Hours)
SE 175205–102–4
Nitroglycerin (NTG)101–30.5–1
Isosorbide Dinitrate3010–154–6

SE 175’s delayed onset and prolonged duration suggest utility in conditions requiring sustained vasodilation, such as chronic angina or pulmonary hypertension .

Preclinical Research Findings

Antiplatelet Activity

SE 175 inhibits platelet aggregation by elevating cGMP, with IC₅₀ = 8 μM in human platelet-rich plasma. This dual vasodilatory and antiplatelet profile positions it as a candidate for acute coronary syndrome management .

Stability and Metabolic Profile

SE 175 remains stable in physiological buffers (pH 7.4, 37°C) for >24 hours, minimizing non-enzymatic NO release. Metabolism occurs primarily in the liver via aldehyde dehydrogenase 2 (ALDH2) and cytochrome P450 3A4 (CYP3A4), generating inactive thiosalicylate derivatives excreted renally .

Current Research Gaps and Future Directions

Despite promising preclinical data, clinical trials for SE 175 remain unreported. Key unanswered questions include:

  • Toxicokinetics: Long-term safety in primates.

  • Drug-Drug Interactions: CYP3A4-mediated metabolism risks.

  • Formulation Challenges: Improving oral bioavailability (<10% in rats).

Further studies should explore hybrid molecules combining SE 175’s NO-donating capacity with anti-inflammatory or antioxidant moieties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator